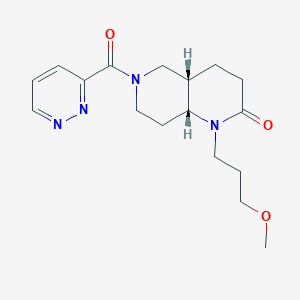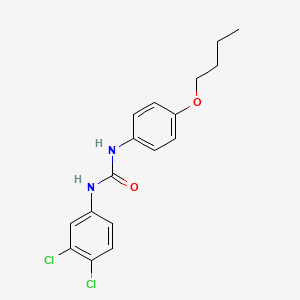
N-(3-chloro-4-methylphenyl)-N'-3-isoxazolylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-3-isoxazolylurea, commonly known as isoxaflutole, is a herbicide that is widely used in agriculture to control broadleaf weeds and grasses. It was first introduced in the market in 1999 and has been used extensively since then. The chemical structure of isoxaflutole consists of a phenyl ring, a chloro group, a methyl group, an isoxazole ring, and a urea group.
作用機序
Isoxaflutole works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids and plastoquinones. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Isoxaflutole has been found to affect the photosynthetic apparatus of plants by reducing the levels of chlorophyll and carotenoids. It also affects the synthesis of plastoquinones, which are essential for the electron transport chain in photosynthesis. Additionally, isoxaflutole has been found to cause oxidative stress in plants, leading to the production of reactive oxygen species.
実験室実験の利点と制限
One of the major advantages of isoxaflutole is its high efficacy against a wide range of weed species. It is also relatively safe for non-target organisms, including mammals and birds. However, it has been found to be persistent in the environment, which can lead to long-term effects on soil and water quality. Additionally, its mode of action is specific to plants, which limits its use in other applications.
将来の方向性
There are several areas of research that can be explored in relation to isoxaflutole. One area is the development of new formulations that can enhance its efficacy and reduce its environmental impact. Another area is the study of its long-term effects on soil and water quality, as well as its impact on non-target organisms. Finally, there is a need to explore alternative modes of action for herbicides that can reduce the development of herbicide-resistant weeds.
合成法
The synthesis of isoxaflutole involves several steps starting from the reaction of 3-chloro-4-methylphenyl isocyanate with hydroxylamine hydrochloride to form the corresponding isocyanate. The isocyanate is then reacted with 3-chloro-4-methylphenyl hydrazine to form the corresponding hydrazide. Finally, the hydrazide is reacted with phosgene to form isoxaflutole.
科学的研究の応用
Isoxaflutole has been extensively studied for its herbicidal properties and its effect on the environment. Several studies have been conducted to evaluate the efficacy of isoxaflutole in controlling weeds in different crops. It has been found to be effective in controlling several weed species, including waterhemp, giant ragweed, and common lambsquarters.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-2-3-8(6-9(7)12)13-11(16)14-10-4-5-17-15-10/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICPJVHCSHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)
![3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5396958.png)

![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)
![5-isopropyl-N-(5-isoquinolinylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5396979.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)

![2-{[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5397007.png)
![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)
